molecular formula C5H6N6 B1308469 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7229-00-7

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1308469
CAS RN: 7229-00-7
M. Wt: 150.14 g/mol
InChI Key: KHYHMEVBVZNXLZ-UHFFFAOYSA-N
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Description

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the empirical formula C5H6N6 . It is a solid substance with a molecular weight of 150.141 Da .


Molecular Structure Analysis

The molecular structure of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can be represented by the SMILES string NNC1=NN2C(C=C1)=NN=C2 . The InChI code for this compound is 1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) .


Physical And Chemical Properties Analysis

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine has a density of 1.8±0.1 g/cm³ . It has a molar refractivity of 38.6±0.5 cm³ . The compound has a polar surface area of 81 Ų and a polarizability of 15.3±0.5 10^-24 cm³ . It has a molar volume of 82.3±7.0 cm³ .

Scientific Research Applications

Novel Ring System Development

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine contributes to the development of novel ring systems in chemistry. A study by Kosáry et al. (1986) demonstrated the synthesis of a new ring system, 6H-1,2,4-triazino[4,3—b]1,2,4-triazolo[3,4—f]-pyridazine, using 6-hydrazino derivatives. This innovation showed a positive inotropic effect, indicating potential applications in cardiovascular medicine (Kosáry et al., 1986).

Antiviral Applications

The compound has been investigated for antiviral properties. Shamroukh and Ali (2008) synthesized derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine and found promising antiviral activity against hepatitis A virus (HAV), indicating potential use in antiviral therapy (Shamroukh & Ali, 2008).

Synthesis of Derivatives

The synthesis of various derivatives of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is a significant area of research. Biagi et al. (1997) explored the preparation of new 1,2,3-triazolo[4,5-d]-1,2,4-triazolo[4,3-b]pyridazines, contributing to the expansion of chemical compounds available for diverse applications (Biagi et al., 1997).

Medicinal Chemistry

The role of pyridazine analogs, including 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine derivatives, in medicinal chemistry is noteworthy. Sallam et al. (2021) focused on the synthesis, structure analysis, and theoretical calculations of such compounds, highlighting their pharmaceutical importance (Sallam et al., 2021).

Cardiovascular Research

In cardiovascular research, compounds derived from 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine have shown significant effects. Sircar (1985) noted that intermediate hydrazine derivatives possess positive inotropic activity, suggesting potential applications in heart disease treatment (Sircar, 1985).

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine derivatives. For instance, Rahimizadeh et al. (2012) synthesized a series of derivatives and assessed their antibacterial activities, contributing to the search for new antimicrobial agents (Rahimizadeh et al., 2012).

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYHMEVBVZNXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401380
Record name 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

7229-00-7
Record name 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[1,2,4]triazolo[4,3-b]pyridazin-6-yl}hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Aggarwal, G Sumran, MC Torralba - Journal of Molecular Structure, 2019 - Elsevier
Synthesis of a series of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines (4) was accomplished by the oxidative intramolecular cyclization of 6-arylidenehydrazino-3-aryl-1,…
Number of citations: 3 www.sciencedirect.com
LJ Soršak, G Soršak, R Toplak, D Bevk… - Journal of …, 2006 - Wiley Online Library
In this paper the regiospecific transformations of methyl 2‐(benzyloxycarbonyl)amino‐3‐dimethylaminopropenoate (1) with hydrazine, alkyl‐, aryl‐ and heteroaryl‐substituted …
Number of citations: 0 onlinelibrary.wiley.com
A Kotali - Current Organic Chemistry, 2002 - ingentaconnect.com
The progress that has been made in organic synthesis via the reactions of hydrazones with lead tetraacetate, mainly since 1970, is presented in this review. Thus, the synthesis of …
Number of citations: 22 www.ingentaconnect.com
P Trebše, S Polanc, M Kočevar, T Šolmajer… - Tetrahedron, 1997 - Elsevier
Highly selective transformations of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones 1–3 and 5-acetyl-2H-pyran-2-one derivative 14 with hydrazides, phenylhydrazines and heterocyclic …
Number of citations: 13 www.sciencedirect.com
L Vranic, A Meden, S Polanc, M Koc - Journal of the Chemical …, 2002 - pubs.rsc.org
2H-Pyran-2-ones 1 and 2 and hydroxylamine or hydrazines are used as synthons for the synthesis of E- or Z-α,β-didehydroamino acid derivatives 4 and 5 containing an isoxazolyl or a …
Number of citations: 11 pubs.rsc.org
A Hanzlowsky, B Jelenčič, S Rečnik… - Journal of …, 2003 - Wiley Online Library
Reactions of ethyl 3‐[(E)‐(dimethylamino)methylidene]pyruvate (3) and 3‐[(dimethylamino)methyl‐idene]‐2‐oxosuccinate (4) with hydrazine monohydrochloride (5a) and (hetero)…
Number of citations: 45 onlinelibrary.wiley.com
MS Hosseini Zare - 2022 - digitalscholarship.tsu.edu
Curcumin as a natural compound is made of various components including protein, carbohydrate, and curcuminoid. Curcuminoid is made of curcumin, desmethoxycurcumin and bis …
Number of citations: 0 digitalscholarship.tsu.edu
I Mušič, B Verček - Synthetic Communications, 2001 - Taylor & Francis
Full article: SYNTHESIS OF BENZOYLAMINOMETHYL AND AMINOMETHYL SUBSTITUTED FUSED 1,2,4-TRIAZOLES Skip to Main Content Taylor and Francis Online homepage …
Number of citations: 10 www.tandfonline.com
MSH Zare - 2022 - search.proquest.com
Curcumin as a natural compound is made of various components including protein, carbohydrate, and curcuminoid. Curcuminoid is made of curcumin, desmethoxycurcumin and bis …
Number of citations: 0 search.proquest.com

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